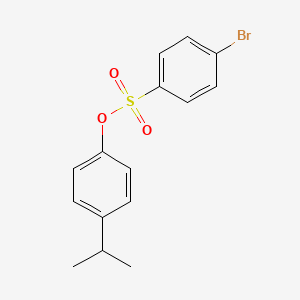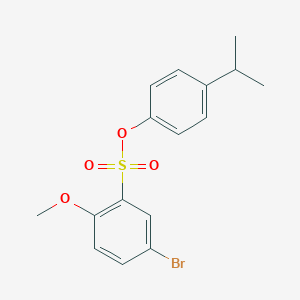
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, also known as DPBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities. DPBA has been shown to exhibit a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to inhibit the activity of enzymes such as topoisomerase II and RNA polymerase II, which are essential for these processes.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of fungal growth, the modulation of immune cell activity, and the inhibition of certain enzymes involved in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has also been shown to have potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide in laboratory experiments include its relatively low cost and availability, as well as its diverse range of potential applications. However, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide also has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are many potential future directions for research on 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, including further studies on its mechanism of action and potential therapeutic applications. Some potential areas of research include investigating the use of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. In addition, further studies on the potential neuroprotective effects of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide may have implications for the treatment of neurodegenerative diseases.
合成法
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, and can result in different yields and purity levels.
科学的研究の応用
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been used in a variety of scientific research applications, including as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to modulate the activity of certain immune cells, such as macrophages and T cells, and may have potential applications in the treatment of autoimmune diseases and cancer.
特性
IUPAC Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(13(17)8-10)14(22)20-15-18-9-19-21(15)11-4-2-1-3-5-11/h1-9H,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOIGWMIYXOCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-3-methylpyridine-4-sulfonamide](/img/structure/B7440067.png)
![N-[(3S)-1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)pyrrolidin-3-yl]-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7440068.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-phenoxycyclopropane-1-carboxamide](/img/structure/B7440083.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)
![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)


![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)